molecular formula C16H23BrN2O5S B1393570 Tert-butyl 4-((5-bromo-2-methoxyphenyl)sulfonyl)piperazine-1-carboxylate CAS No. 1628016-44-3

Tert-butyl 4-((5-bromo-2-methoxyphenyl)sulfonyl)piperazine-1-carboxylate

Cat. No. B1393570
M. Wt: 435.3 g/mol
InChI Key: OYPZRUFXBRMDHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “Tert-butyl 4-((5-bromo-2-methoxyphenyl)sulfonyl)piperazine-1-carboxylate”, similar compounds have been synthesized and characterized using techniques such as 1H NMR, 13C NMR, MS, and FT-IR .


Molecular Structure Analysis

The molecular structure of similar compounds has been evaluated using X-ray diffraction (XRD). The molecular structure was optimized using the density functional theory (DFT) at the B3LYP/6-311+G (2d, p) level .

Scientific Research Applications

Structural Studies and Analysis

  • Crystal Structure Studies : Compounds structurally similar to Tert-butyl 4-((5-bromo-2-methoxyphenyl)sulfonyl)piperazine-1-carboxylate have been synthesized and analyzed using X-ray diffraction studies, revealing information about molecular conformation and intermolecular interactions. These studies are crucial for understanding the physical and chemical properties of such compounds (Kumara et al., 2017).

  • Density Functional Theory (DFT) Calculations : DFT calculations have been employed to investigate the reactive sites for electrophilic and nucleophilic nature of molecules similar to the subject compound. This contributes to the understanding of their chemical reactivity and potential applications (Kumara et al., 2017).

Synthesis and Characterization

  • Synthesis Processes : Various derivatives of Tert-butyl 4-((5-bromo-2-methoxyphenyl)sulfonyl)piperazine-1-carboxylate have been synthesized through processes like condensation reactions and characterized by spectroscopic methods such as LCMS, NMR, and IR. This information is essential for the development of new compounds and understanding their chemical properties (Sanjeevarayappa et al., 2015).

Biological Evaluation

  • Antibacterial and Anthelmintic Activity : Some derivatives have been screened for their in vitro antibacterial and anthelmintic activities. Understanding these biological activities is crucial for potential therapeutic applications (Sanjeevarayappa et al., 2015).

  • Inhibition of Cancer Cell Proliferation : Certain 1-benzhydryl-sulfonyl-piperazine derivatives, which are structurally related to the subject compound, have shown potential in inhibiting breast cancer cell proliferation, indicating their potential as chemotherapeutic agents (Kumar et al., 2007).

Chemical Properties and Applications

  • Crystal and Molecular Structure Analysis : Investigations into the crystal and molecular structure of similar compounds provide insights into their chemical behavior and potential applications in various fields, including pharmaceuticals (Mamat et al., 2012).

  • Catalysis and Chemical Reactions : The study of derivatives of Tert-butyl 4-((5-bromo-2-methoxyphenyl)sulfonyl)piperazine-1-carboxylate in catalytic processes can reveal their potential use in chemical synthesis and industrial applications (Mennenga et al., 2015).

properties

IUPAC Name

tert-butyl 4-(5-bromo-2-methoxyphenyl)sulfonylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O5S/c1-16(2,3)24-15(20)18-7-9-19(10-8-18)25(21,22)14-11-12(17)5-6-13(14)23-4/h5-6,11H,7-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPZRUFXBRMDHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-((5-bromo-2-methoxyphenyl)sulfonyl)piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-((5-bromo-2-methoxyphenyl)sulfonyl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-((5-bromo-2-methoxyphenyl)sulfonyl)piperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-((5-bromo-2-methoxyphenyl)sulfonyl)piperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-((5-bromo-2-methoxyphenyl)sulfonyl)piperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-((5-bromo-2-methoxyphenyl)sulfonyl)piperazine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 4-((5-bromo-2-methoxyphenyl)sulfonyl)piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.